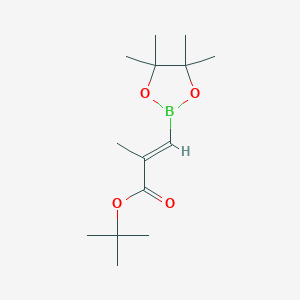

tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester and a boronate ester. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable reagent in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and bis(pinacolato)diboron.

Reaction Conditions: The reaction is often catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Procedure: The tert-butyl acrylate is reacted with bis(pinacolato)diboron in the presence of the palladium catalyst and base, usually in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Catalysts: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products:

Cross-Coupling Products: Formation of biaryl or styrene derivatives.

Oxidation Products: Boronic acids.

Reduction Products: Boranes.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: Utilized in the synthesis of potential drug candidates through its role in forming key intermediates.

Bioconjugation: Applied in the modification of biomolecules for research purposes.

Industry:

Material Science: Used in the synthesis of polymers and advanced materials.

Agriculture: Involved in the production of agrochemicals and pesticides.

Mécanisme D'action

The mechanism by which tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate exerts its effects is primarily through its role in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction. The boronate ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Another boronate ester used in Suzuki-Miyaura reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

Vinylboronic Acid: Used in similar cross-coupling reactions but with different reactivity profiles.

Uniqueness:

Stability: The tert-butyl ester group provides steric hindrance, enhancing the stability of the compound.

Reactivity: The combination of the boronate ester and the conjugated alkene system offers unique reactivity patterns, making it versatile in various synthetic applications.

This compound’s unique structure and reactivity make it a valuable tool in modern organic synthesis, with broad applications across multiple scientific disciplines.

Propriétés

IUPAC Name |

tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCOIFVZERGLKA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)

![N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2750824.png)

![1,3-dimethyl-7-propyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)

![1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2750826.png)

![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/new.no-structure.jpg)

![N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B2750828.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)

![4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2750832.png)

![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)